molecular formula C8H18OSi B13249129 2,2-Dimethyl-3-(trimethylsilyl)propanal

2,2-Dimethyl-3-(trimethylsilyl)propanal

Cat. No.: B13249129
M. Wt: 158.31 g/mol
InChI Key: DKPJVCSVJKLUAR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(trimethylsilyl)propanal is an organic compound with the molecular formula C8H18OSi. It is characterized by the presence of a trimethylsilyl group attached to a propanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(trimethylsilyl)propanal typically involves the introduction of a trimethylsilyl group to a suitable precursor. One common method is the reaction of 2,2-dimethylpropanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(trimethylsilyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: 2,2-Dimethyl-3-(trimethylsilyl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(trimethylsilyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,2-Dimethyl-3-(trimethylsilyl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(trimethylsilyl)propanal involves its reactivity due to the presence of the aldehyde and trimethylsilyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group or be involved in substitution reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanal: Lacks the trimethylsilyl group, making it less bulky and less reactive in certain substitution reactions.

    Trimethylsilylpropanal: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

2,2-Dimethyl-3-(trimethylsilyl)propanal is unique due to the combination of the bulky trimethylsilyl group and the reactive aldehyde group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

2,2-dimethyl-3-trimethylsilylpropanal

InChI

InChI=1S/C8H18OSi/c1-8(2,6-9)7-10(3,4)5/h6H,7H2,1-5H3

InChI Key

DKPJVCSVJKLUAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Si](C)(C)C)C=O

Origin of Product

United States

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